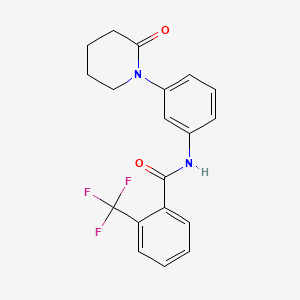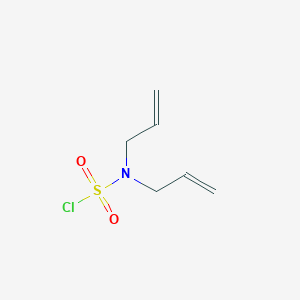
N,N-Bis(prop-2-enyl)sulfamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(prop-2-enyl)sulfamoyl chloride, also known as BSOC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BSOC is a sulfonamide compound that contains two prop-2-enyl groups, which make it a versatile reagent for organic synthesis.
科学的研究の応用
Synthesis and Membrane Technology A significant application of sulfamoyl chloride derivatives is in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes have shown improved water flux for the treatment of dye solutions, highlighting their role in enhancing surface hydrophilicity without compromising dye rejection. The introduction of sulfonic acid groups into aromatic diamine monomers is pivotal for water permeation and dye rejection during the thin-film composite nanofiltration separation process (Yang Liu et al., 2012).
Chemoselective Catalysis Sulfamoyl chloride derivatives are utilized in chemoselective catalysis, as illustrated by the use of ionic liquid-regulated sulfamic acid for the transesterification of β-ketoesters. This application demonstrates the versatility of sulfamoyl derivatives in promoting specific chemical reactions while maintaining catalytic activity over multiple uses (Wang Bo et al., 2003).
Functional Aromatic Multisulfonyl Chlorides Synthesis In the realm of organic synthesis, functional aromatic multisulfonyl chlorides and their masked precursors have been developed. These compounds serve as essential building blocks for the creation of dendritic and complex organic molecules. The process involves a sequence of reactions, including oxidative chlorination, to yield sulfonyl chlorides, demonstrating the compound's utility in complex organic synthesis (V. Percec et al., 2001).
Fluorinated Electrolyte for Li-ion Cells Another innovative application involves the use of fluorinated electrolytes containing prop-1-ene-1,3-sultone additives for Li-ion cells. This highlights the role of sulfamoyl chloride derivatives in enhancing the performance of high-voltage Li-ion batteries, pointing towards advancements in energy storage technologies (J. Xia et al., 2016).
特性
IUPAC Name |
N,N-bis(prop-2-enyl)sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAARIJGHBSVJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(prop-2-enyl)sulfamoyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

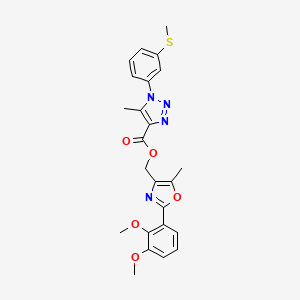

![(E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2736250.png)
![2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2736251.png)
![N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide](/img/structure/B2736253.png)
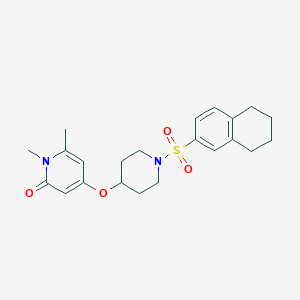
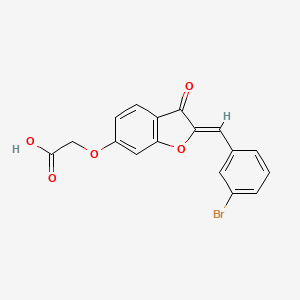
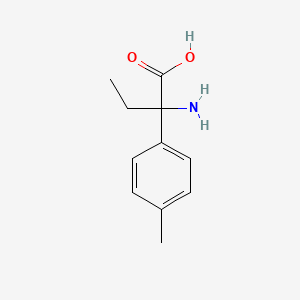
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2736261.png)
![4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2736262.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2736264.png)
![2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2736265.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2736268.png)
